molecular formula C10H10BrN B6274413 4-bromo-1-ethyl-1H-indole CAS No. 1194375-88-6

4-bromo-1-ethyl-1H-indole

Cat. No.: B6274413
CAS No.: 1194375-88-6
M. Wt: 224.1
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Description

4-Bromo-1-ethyl-1H-indole ( 1194375-88-6) is a brominated indole derivative of high interest in medicinal chemistry and drug discovery. With the molecular formula C 10 H 10 BrN and a molecular weight of 224.10, this compound serves as a crucial synthetic intermediate for the design of novel bioactive molecules . The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with a wide range of biological targets . This particular derivative is engineered for further functionalization; the bromine atom at the 4-position provides a reactive site for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid assembly of diverse chemical libraries. The ethyl group at the 1-position can modulate the compound's lipophilicity and metabolic stability. Research indicates that indole-based derivatives are prominent in the development of potent antitumor agents . Specifically, novel α-indolylacrylate derivatives, synthesized from related indole cores, have demonstrated promising anticancer activity in preliminary biological evaluations, with some compounds exhibiting IC 50 values in the low micromolar range (e.g., 9.73 μM) . These findings underscore the value of substituted indoles like this compound as key building blocks in oncology research and other therapeutic areas, including anti-infectives and anti-inflammatory agents . As a fine chemical with defined GHS hazard statements (H302, H315, H319, H335), this product is intended for use by qualified researchers in a controlled laboratory setting . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1194375-88-6

Molecular Formula

C10H10BrN

Molecular Weight

224.1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-1-ethyl-1H-indole (CAS: 1194375-88-6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and potential applications of 4-bromo-1-ethyl-1H-indole. As a niche derivative of the versatile indole scaffold, this compound represents a valuable building block in medicinal chemistry and materials science. This document provides not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical insight.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets. The strategic functionalization of the indole ring, including substitution at the N-1 position, can significantly modulate a molecule's pharmacological profile, affecting its binding affinity, selectivity, metabolic stability, and overall efficacy.[3][4]

This compound is a synthetic derivative where the indole nitrogen is ethylated and the benzene ring is brominated at the 4-position. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the N-ethyl group can enhance lipophilicity and alter the steric and electronic properties compared to its parent, 4-bromo-1H-indole. These features make it a promising intermediate for creating diverse chemical libraries for drug discovery programs targeting areas like oncology, virology, and neurology.[5][6]

Synthesis of this compound

Direct experimental data for the synthesis of this compound is not extensively published. However, a robust and reliable synthetic route can be confidently proposed based on the well-established N-alkylation of indoles.[7][8] The most common and effective method involves the deprotonation of the indole nitrogen with a strong base to form a nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction with an ethylating agent.[3]

Proposed Reaction Scheme

The synthesis proceeds via the N-alkylation of commercially available 4-bromo-1H-indole using an ethyl halide.

Synthetic_Scheme start 4-bromo-1H-indole intermediate 4-bromoindolide anion start->intermediate Deprotonation reagent1 Base (e.g., NaH) Solvent (e.g., DMF) reagent1->intermediate product This compound intermediate->product SN2 Alkylation reagent2 Ethyl Iodide (CH3CH2I) reagent2->product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification prep1 1. Dissolve 4-bromo-1H-indole in anhydrous DMF under N2. prep2 2. Cool the solution to 0 °C in an ice bath. prep1->prep2 react1 3. Add NaH (1.2 eq) portion-wise. Stir for 30 min. prep2->react1 react2 4. Add Ethyl Iodide (1.5 eq) dropwise. react1->react2 react3 5. Warm to room temperature and stir for 2-4 hours. react2->react3 react4 6. Monitor reaction completion by TLC. react3->react4 work1 7. Quench reaction with sat. aq. NH4Cl at 0 °C. react4->work1 work2 8. Extract with Ethyl Acetate (3x). work1->work2 work3 9. Wash combined organic layers with water and brine. work2->work3 work4 10. Dry over Na2SO4, filter, and concentrate. work3->work4 purify1 11. Purify crude product by silica gel column chromatography. work4->purify1

Sources

4-bromo-1-ethylindole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-bromo-1-ethylindole , a specialized intermediate in medicinal chemistry.

Content Type: Technical Monograph & Synthesis Guide Subject: N-Alkylated Indole Scaffolds in Drug Discovery

Executive Summary

4-Bromo-1-ethylindole is a lipophilic, halogenated indole derivative used primarily as a building block in the synthesis of pharmaceutical candidates. It is structurally characterized by a bromine atom at the C4 position—a strategic handle for palladium-catalyzed cross-coupling reactions—and an ethyl group at the N1 position, which modulates solubility and receptor binding affinity.

This compound serves as a critical intermediate in the development of P2X7 receptor antagonists and GSK-3 inhibitors , where the N-ethyl moiety often occupies hydrophobic pockets within target proteins.

Chemical Identity & Physical Properties[1][2][3][4]

Core Molecular Data
PropertyValueNotes
IUPAC Name 4-Bromo-1-ethyl-1H-indole
Common Name N-Ethyl-4-bromoindole
Molecular Formula C₁₀H₁₀BrN Calculated
Molecular Weight 224.10 g/mol Monoisotopic Mass: 223.00
Parent CAS 52488-36-5(Refers to 4-Bromoindole precursor)
Physical State Viscous Oil / Low-melting SolidPredicted based on N-alkylation effects
Solubility DCM, EtOAc, DMSO, DMFInsoluble in water
Calculated Physicochemical Parameters
  • LogP (Predicted): ~3.8 (High lipophilicity due to N-ethylation)

  • H-Bond Donors: 0 (N-H capped)

  • H-Bond Acceptors: 1 (Indole Nitrogen)

  • Rotatable Bonds: 1 (Ethyl group)

Synthesis & Methodology

Since 4-bromo-1-ethylindole is often synthesized in situ or on-demand rather than purchased, the following protocol describes its preparation from the commercially available 4-bromoindole.

Reaction Pathway

The synthesis involves the nucleophilic substitution (


) of the indole nitrogen (deprotonated) onto an ethyl halide.

Synthesis Start 4-Bromoindole (C8H6BrN) CAS: 52488-36-5 Product 4-Bromo-1-ethylindole (C10H10BrN) Yield: ~85-95% Start->Product N-Alkylation Reagents Reagents: 1. NaH (60% disp.) 2. Ethyl Iodide (EtI) Solvent: DMF, 0°C to RT Reagents->Start

Figure 1: Synthetic pathway for the N-ethylation of 4-bromoindole.

Detailed Protocol

Objective: Synthesis of 4-bromo-1-ethylindole on a 5.0 mmol scale.

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with 4-Bromoindole (980 mg, 5.0 mmol) and anhydrous DMF (10 mL) .

    • Cool the solution to 0°C in an ice bath.

  • Deprotonation:

    • Carefully add Sodium Hydride (NaH) (60% dispersion in mineral oil, 240 mg, 6.0 mmol , 1.2 eq) portion-wise.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellowish.

  • Alkylation:

    • Add Ethyl Iodide (EtI) (0.48 mL, 6.0 mmol , 1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Work-up:

    • Quench carefully with ice-water (20 mL).

    • Extract with Ethyl Acetate (3 x 20 mL) .

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes

      
       95:5 Hexanes/EtOAc).
      

Applications in Drug Discovery[2][8][9][10]

P2X7 Receptor Antagonists

The 4-bromo-1-ethylindole scaffold is a documented pharmacophore in the design of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel linked to inflammation and neurodegeneration.

  • Mechanism: The N-ethyl group provides steric bulk and lipophilicity, fitting into hydrophobic pockets of the receptor, while the 4-position is derivatized (via the bromine handle) to extend into the binding site.

  • Key Reference: Patent CN102046240B describes amide derivatives of 4-bromo-1-ethylindole as potent P2X7 antagonists [1].

Scaffold for Diversity-Oriented Synthesis

The bromine atom at C4 is electronically activated for palladium-catalyzed cross-coupling, making this molecule a versatile "hub" for library generation.

Applications Center 4-Bromo-1-ethylindole Suzuki Suzuki Coupling (Aryl Boronic Acids) Target: Biaryl Scaffolds Center->Suzuki Buchwald Buchwald-Hartwig (Amines) Target: 4-Aminoindoles Center->Buchwald Heck Heck Reaction (Acrylates) Target: Vinyl Indoles Center->Heck

Figure 2: Divergent synthesis capabilities from the C4-bromo handle.

Analytical Characterization (Predicted)

To validate the synthesis, researchers should look for the following spectral signatures.

¹H NMR (400 MHz, CDCl₃)
  • Ethyl Group:

    • 
       ~1.45 ppm (Triplet, 
      
      
      
      Hz, 3H,
      
      
      )
    • 
       ~4.15 ppm (Quartet, 
      
      
      
      Hz, 2H,
      
      
      ) — Diagnostic shift for N-alkylation.
  • Indole Core:

    • 
       ~6.60 ppm (Doublet, C3-H)
      
    • 
       ~7.10 ppm (Doublet, C2-H)
      
    • 
       ~7.2–7.4 ppm (Multiplet, Aromatic protons C5/C6/C7)
      
  • Key Absence: The broad singlet for N-H (~8.5 ppm) seen in the parent 4-bromoindole will be absent .

Mass Spectrometry (ESI/APCI)
  • [M+H]⁺: Peaks at 224.0 and 226.0 (1:1 ratio) due to the

    
     and 
    
    
    
    isotopes.

Safety & Handling

  • Hazards: As an alkylated haloindole, treat as a potential irritant (Skin/Eye/Respiratory).

  • Reactivity: The C-Br bond is stable under standard conditions but reactive towards zero-valent metals (Pd, Ni). Keep away from strong oxidizers.

  • Storage: Store at 2–8°C, protected from light (indoles can darken upon oxidation).

References

  • Affectis Pharmaceuticals AG. (2014).[1] New P2X7R Antagonists and Their Use. Patent CN102046240B.

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[2] Metal-halogen exchange of bromoindoles.[2] A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[2] (Foundational chemistry for 4-bromoindole functionalization).

  • PubChem. (2025). 4-Bromoindole Compound Summary. National Library of Medicine.

Sources

Technical Guide: Operational Safety & Handling of 4-Bromo-1-ethyl-1H-indole

[1][2]

Executive Summary

This technical guide serves as an advanced interpretative layer over the standard Safety Data Sheet (SDS) for 4-bromo-1-ethyl-1H-indole .[1][2] While standard SDS documents provide regulatory compliance data, this guide focuses on operationalizing that data for researchers in medicinal chemistry and drug discovery.[2]

Due to the specific nature of this N-alkylated indole derivative, certain toxicological properties are derived via Read-Across Methodology from the parent compound (4-bromoindole) and structurally related N-ethyl indoles.[1][2] This compound is primarily used as a scaffold in the synthesis of kinase inhibitors and GPCR ligands, necessitating strict control over dust inhalation and dermal contact.[2]

Part 1: Chemical Identity & Structural Analysis[2]

Understanding the physical properties is the first step in risk mitigation.[1][2] The N-ethylation of the indole core increases lipophilicity compared to the parent 4-bromoindole, potentially enhancing dermal absorption rates.[1][2]

Table 1: Physicochemical Profile
PropertySpecificationOperational Implication
Chemical Name This compoundPrimary identifier.[1][2][3][4][5][6][7]
Molecular Formula C₁₀H₁₀BrNHalogenated nitrogen heterocycle.[1][2]
Molecular Weight ~224.09 g/mol Moderate weight; likely non-volatile solid.[1][2]
CAS Number Not widely indexed (Parent: 52488-36-5)Action: Verify batch-specific COA.[1][2]
Physical State Solid (Crystalline powder)Risk of particulate inhalation.[1][2]
Solubility DMSO, DCM, Ethyl AcetateProtocol: Use compatible gloves (Nitrile/Neoprene).[2]
Lipophilicity (LogP) Predicted > 3.5High permeability; Do not use latex gloves.[1][2]

Part 2: Hazard Assessment (GHS & SAR)[1][2]

Structure-Activity Relationship (SAR) Safety Analysis

Instead of merely listing H-codes, we analyze why these hazards exist based on the molecule's functional groups.[1][2]

  • Indole Core (Aromatic Heterocycle): Indoles are electron-rich.[1][2] While generally stable, they can oxidize.[2] The primary risk is irritation to mucous membranes.[1][2]

  • C4-Bromine Substituent: The carbon-bromine bond is relatively stable but can undergo lithium-halogen exchange or palladium-catalyzed coupling.[1][2] In fire conditions, this releases Hydrogen Bromide (HBr) gas, which is corrosive.[2]

  • N-Ethyl Group: Increases organic solubility.[1][2] This facilitates transport across the skin barrier, making dermal toxicity a higher priority than with unsubstituted indoles.[2]

GHS Classification (Predicted)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][4][6][8]

  • H319: Causes serious eye irritation.[1][2][4][6][8]

  • H335: May cause respiratory irritation.[1][2]

Part 3: Operational Safety & Engineering Controls[2]

The following workflow illustrates the Hierarchy of Controls specifically tuned for handling halogenated indoles.

SafetyControlsHazardHazard Source:This compound(Dust/Irritant)Elimination1. Elimination/Substitution(Not possible for specific synthesis)Hazard->EliminationEngineering2. Engineering Controls(CRITICAL)Elimination->EngineeringHoodFume Hood(Face Velocity > 100 fpm)Engineering->HoodBalanceVented Balance Enclosure(For weighing solids)Engineering->BalanceAdmin3. Administrative ControlsEngineering->AdminSOPSOP: Halogenated OrganicsAdmin->SOPHygienePost-Handling Wash(Soap + Water)Admin->HygienePPE4. PPE (Last Line of Defense)Admin->PPEGlovesDouble Nitrile Gloves(0.11mm min thickness)PPE->GlovesEyesChemical Splash Goggles(ANSI Z87.1)PPE->Eyes

Figure 1: Risk Management Hierarchy.[1][2] Note that Engineering Controls (Ventilation) take precedence over PPE.

Handling Protocol: "The 3-Zone System"

To prevent cross-contamination, establish three distinct zones:

  • Zone A (Storage): Sealed container, cool/dry, away from light (prevents debromination/oxidation).[2]

  • Zone B (Weighing): Strictly inside a fume hood or vented enclosure.[1][2] Static electricity can cause powder to scatter; use an antistatic gun if available.[1][2]

  • Zone C (Reaction): Dissolve immediately. Once in solution (e.g., DCM or DMF), the inhalation risk drops, but the permeation risk increases .[2]

Part 4: Emergency Response Protocols

In the event of exposure or release, rapid decision-making is vital.[1][2] The halogenated nature of the compound dictates specific responses (e.g., avoiding oxidizers).[2]

Table 2: First Aid Response
Exposure RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air; support breathing.Irritation of upper respiratory tract can cause edema.[1][2]
Skin Contact Wash with soap/water for 15 min.[1][2]Lipophilic nature requires surfactant (soap) for removal; water alone is insufficient.[1][2]
Eye Contact Rinse for 15 min; lift eyelids.[1][2]Solid particulates can mechanically abrade the cornea alongside chemical irritation.[1][2]
Ingestion Rinse mouth; DO NOT induce vomiting.Prevents aspiration of foam/vomit into lungs; reduces esophageal re-exposure.[1][2]
Spill Response Workflow

The following diagram outlines the decision logic for a solid spill of this compound.

SpillResponseStartSpill DetectedAssessAssess QuantityStart->AssessMinorMinor (< 5g)Assess->MinorMajorMajor (> 5g)Assess->MajorPPE_CheckDon PPE:Double Nitrile, Goggles,N95/P100 MaskMinor->PPE_CheckEvacuateEvacuate AreaCall EHSMajor->EvacuateClean_DryDry Clean-up:Scoop/Sweep gentlyAvoid Dust GenerationPPE_Check->Clean_DryClean_WetWet Wipe:Solvent-dampened rag(Acetone/Ethanol)Clean_Dry->Clean_WetWasteDisposal:Solid Hazardous Waste(Halogenated)Clean_Wet->Waste

Figure 2: Spill Response Decision Matrix. Focus is on minimizing dust generation during cleanup.

Part 5: Storage and Stability[2]

  • Temperature: Store at 2-8°C (Refrigerated). Halogenated aromatics can be sensitive to thermal degradation over long periods.[1][2]

  • Light Sensitivity: Store in amber vials. Bromine-carbon bonds can undergo photolytic cleavage, releasing free radicals and degrading the reagent.[1][2]

  • Incompatibilities: Strong oxidizing agents (risk of fire), strong bases (risk of deprotonation/elimination side reactions).[2]

References

  • PubChem. 4-Bromoindole (Parent Compound Data). National Library of Medicine.[1][2] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Halogenated Indoles.[1][2] [Link][1][2]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[1][2] [Link][1][2]

Methodological & Application

Application Note: High-Efficiency N-Ethylation of 4-Bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the N-ethylation of 4-bromoindole , a critical scaffold in the synthesis of serotonin receptor ligands (e.g., 5-HT2C agonists) and antiviral agents. While indole N-alkylation is a standard transformation, the 4-bromo substituent introduces specific steric challenges (peri-interaction) and electronic effects that differentiate it from unsubstituted or 5-substituted analogs.

We present two distinct workflows:

  • Method A (The "Gold Standard"): Sodium Hydride (NaH) in DMF. Ideal for milligram-to-gram scale where yield maximization (>95%) is paramount.

  • Method B (The "Green/Scalable" Route): Phase Transfer Catalysis (PTC) using KOH/DMSO. Ideal for multi-gram scale up, avoiding hazardous hydrogen evolution and simplifying workup.

Mechanistic Insight & Strategic Analysis

The Chemoselectivity Challenge (N1 vs. C3)

Indoles are ambident nucleophiles. Upon deprotonation, the indolyl anion can react at the Nitrogen (N1) or the Carbon (C3).

  • N-Alkylation (Desired): Favored by "hard" electrophiles (alkyl halides), polar aprotic solvents (DMF, DMSO) that dissociate the ion pair, and bases that ensure complete deprotonation (

    
    ).
    
  • C-Alkylation (Undesired): Favored by soft electrophiles, non-polar solvents, and elevated temperatures where thermodynamic control takes over.

The 4-Bromo Effect

The bromine atom at position 4 is peri-positioned relative to the N-H bond.

  • Steric Consequence: It creates a "steric wall" that can slightly retard the approach of the electrophile compared to 5- or 6-bromoindoles.

  • Electronic Consequence: The inductive electron-withdrawing nature of Br lowers the

    
     of the N-H (approx. 15.5 vs. 16.2 for indole), making deprotonation easier but slightly reducing the nucleophilicity of the resulting anion.
    
Reaction Pathway Diagram

The following diagram illustrates the


 mechanism and the critical decision points to avoid C3-alkylation side products.

IndoleAlkylation Start 4-Bromoindole (Substrate) Anion Indolyl Anion (Nucleophile) Start->Anion Deprotonation (-H+) Base Base (NaH or KOH) Base->Anion Product 1-Ethyl-4-bromoindole (Target) Anion->Product SN2 Attack (N1) Kinetic Control SideProduct C3-Alkylated Impurity Anion->SideProduct Attack at C3 Thermodynamic Control EtI Ethyl Iodide (Electrophile) EtI->Product

Figure 1: Mechanistic pathway for N-ethylation. High solvent polarity favors the N1 pathway (Green) over C3 (Red).

Pre-Reaction Planning: Reagent Matrix

ParameterMethod A (Standard)Method B (Scalable)Rationale
Base Sodium Hydride (60% in oil)KOH (powdered)NaH ensures irreversible deprotonation; KOH is cheaper/safer but requires PTC.
Solvent Anhydrous DMFDMSO or TolueneDMF solvates the cation (

) best; DMSO promotes rapid

rates.
Electrophile Ethyl Iodide (EtI)Ethyl Iodide (EtI)Iodide is a better leaving group than bromide, essential for overcoming 4-Br steric hindrance.
Temp


Low temp prevents exotherms and C-alkylation.
Additives NoneTBAI (Cat.)Tetrabutylammonium iodide acts as a phase transfer catalyst in solid-liquid systems.

Experimental Protocols

Method A: High-Yield NaH/DMF Protocol (Recommended for <5g)

Best for: Precious intermediates, maximum yield, medicinal chemistry.

Safety: NaH releases hydrogen gas (


). Perform in a well-ventilated fume hood. Ensure glassware is bone-dry.
  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.[1][2]

  • Solvation: Dissolve 4-bromoindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation (Critical Step):

    • Cool the solution to

      
        (ice bath).
      
    • Add NaH (60% dispersion, 1.2 equiv) portion-wise over 5 minutes.

    • Observation: Vigorous bubbling (

      
      ) will occur. The solution typically turns yellow/orange (indolyl anion).
      
    • Stir at

      
       for 30 minutes  to ensure complete deprotonation.
      
  • Alkylation:

    • Add Ethyl Iodide (1.5 equiv) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

    • Stir for 2–4 hours .

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (

    
    ) is less polar than starting material (
    
    
    
    ).
  • Workup:

    • Cool back to

      
      . Quench carefully with saturated 
      
      
      
      .
    • Dilute with water and extract with Ethyl Acetate (x3) .[2][3]

    • Wash organic layers with Water (x2) and Brine (x1) (Crucial to remove DMF).

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

Method B: Phase Transfer Catalysis (KOH/DMSO)

Best for: >10g scale, process chemistry, avoiding NaH.

  • Setup: Standard round-bottom flask (no inert atmosphere strictly required, but recommended).

  • Mixing: Charge flask with DMSO (0.5 M relative to indole). Add powdered KOH (2.0 equiv).

  • Substrate Addition: Add 4-bromoindole (1.0 equiv). Stir for 10 minutes.

  • Alkylation:

    • Add Ethyl Iodide (1.2 equiv).

    • Optional: Add 5 mol% TBAI (Tetrabutylammonium iodide) to accelerate rate.

    • Stir at RT for 1 hour. (DMSO accelerates

      
       reactions significantly).
      
  • Workup: Pour mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with MTBE or EtOAc.

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz):

    • N-Ethyl Group: Look for a triplet at

      
       ppm (
      
      
      
      ) and a quartet at
      
      
      ppm (
      
      
      ).
    • Aromatic Region: The proton at C3 (approx

      
       ppm) and C2 (approx 
      
      
      
      ppm) should remain, confirming no C-alkylation.
    • Shift: The C2 proton usually shifts downfield slightly upon N-alkylation.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete deprotonationIncrease NaH deprotonation time; ensure DMF is anhydrous.
C3-Alkylation Temperature too highKeep reaction at

during EtI addition.
Starting Material Remains 4-Br steric hindranceUse 2.0 equiv EtI and extend time; switch to DMSO (Method B).
Oil/Emulsion Residual DMFWash organic layer 3x with water during workup to remove DMF.

Safety & Handling

  • Ethyl Iodide (EtI):

    • Hazard:[4] Alkylating agent (suspected carcinogen), volatile, light-sensitive.

    • Handling: Use in a fume hood. Store over copper wire to stabilize.

  • Sodium Hydride (NaH):

    • Hazard:[4] Water-reactive, releases flammable hydrogen gas.

    • Handling: Quench all waste streams with isopropanol or

      
       before disposal.
      
  • 4-Bromoindole:

    • Hazard:[4] Irritant. Expensive intermediate; avoid waste.

References

  • Mechanism & Regioselectivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Heterocycles).
  • General Indole Alkylation Protocol: "N-Alkylation of Indoles." BenchChem Application Notes. Link

  • Phase Transfer Catalysis: "Phase-Transfer-Catalyzed Alkylation of Hydantoins and Indoles." National Institutes of Health (PMC). Link

  • Safety Data (Ethyl Iodide): "Ethyl Iodide Safety Data Sheet." Fisher Scientific.[5] Link

  • Synthesis of 4-Bromoindole Derivatives: Moyer, M. P., et al. (1986).[6] "Metal-halogen exchange of bromoindoles." Journal of Organic Chemistry, 51(26), 5106-5110.[6] Link

Sources

Strategic Utilization of 4-Bromo-1-ethyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," serving as the core for numerous FDA-approved therapeutics targeting GPCRs, kinases, and ion channels.[1] While C3 and C5 functionalizations are chemically trivial, the C4 position offers a unique geometric vector for probing "deep pocket" binding interactions that are often inaccessible to standard indole libraries.[1]

4-Bromo-1-ethyl-1H-indole represents a high-value intermediate that combines this strategic C4 "exit vector" with N1-ethylation, a modification critical for tuning lipophilicity (


) and metabolic stability.[2][3][4][1] This Application Note provides a validated protocol for its synthesis and downstream functionalization, specifically highlighting its utility in developing P2X7 receptor antagonists  and GST inhibitors .

Chemical Profile & Properties[1][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name This compound
CAS Number 1194375-88-6
Molecular Formula C

H

BrN
Molecular Weight 224.10 g/mol
Appearance Light yellow to brown oil/low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Key Reactivity C4-Bromine (Suzuki/Buchwald coupling); C3-H (Electrophilic aromatic substitution)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Strategic Importance in Drug Design

The C4 Exit Vector

Unlike the natural metabolic attachment points of tryptophan (C3), the C4 position allows substituents to extend into hydrophobic sub-pockets often found in kinase ATP-binding sites and GPCR orthosteric sites.[1] The bromine atom serves as a versatile handle for palladium-catalyzed cross-couplings, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[2][3][4][1]

The N-Ethyl Advantage

N-alkylation is a standard medicinal chemistry tactic to:

  • Prevent H-bond donation: Removes the NH donor, often improving membrane permeability (CNS penetration).[1]

  • Steric Fit: The ethyl group is small enough to avoid steric clash but large enough to fill hydrophobic pockets better than a methyl group.[1]

  • Metabolic Stability: N-ethyl groups are generally more resistant to oxidative dealkylation compared to N-methyl or N-benzyl groups in certain enzymatic environments.[2][3][4][1]

Validated Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield preparation of the intermediate from commercially available 4-bromoindole.[2][3][4][1]

Reagents:

  • 4-Bromoindole (1.0 eq)[2][3][4][1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodoethane (Ethyl Iodide) (1.2 eq)

  • DMF (Anhydrous), 10 mL/g of indole[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 4-bromoindole (e.g., 1.96 g, 10 mmol) in anhydrous DMF (20 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (480 mg, 12 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a reddish-brown anion color.

  • Alkylation: Add Iodoethane (0.96 mL, 12 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear, and a less polar product (
    
    
    
    ) should appear.[1]
  • Workup: Quench carefully with saturated aqueous

    
     (20 mL). Dilute with water (50 mL) and extract with Ethyl Acetate (
    
    
    
    mL).
  • Washing: Wash combined organics with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF.[1] Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

    • Typical Yield: 85–95% (Pale yellow oil).

Protocol B: Downstream Functionalization (Suzuki Coupling)

Objective: Installation of an aryl group at C4 to generate a biaryl scaffold.

Reagents:

  • This compound (1.0 eq)[2][3][1]

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Procedure:

  • Combine the indole intermediate, boronic acid, base, and catalyst in a microwave vial.[1]

  • Add degassed solvent.[1] Seal and heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

  • Filter through Celite, concentrate, and purify via chromatography.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways enabled by this compound, highlighting its role in accessing P2X7 antagonists and kinase inhibitors.

G Start 4-Bromoindole (Commercially Available) Inter This compound (Key Intermediate) Start->Inter N-Alkylation (EtI, NaH, DMF) Prod1 4-Aryl-1-ethylindoles (Kinase Inhibitors) Inter->Prod1 Suzuki Coupling (Ar-B(OH)2, Pd) Prod2 4-Amino-1-ethylindoles (GPCR Ligands) Inter->Prod2 Buchwald-Hartwig (R-NH2, Pd) Prod3 P2X7 Antagonists (Amide Derivatives) Inter->Prod3 C3-Formylation -> Oxidation -> Amide Coupling

Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold for library generation.[2][3][1][5]

Case Study: P2X7 Receptor Antagonists

Context: The P2X7 receptor is an ATP-gated ion channel linked to inflammation and pain.[2][3][4][1] Antagonists often require a hydrophobic core to penetrate the CNS and a specific hydrogen-bond acceptor profile.[2][3][4][1]

Application: Research described in patent literature (e.g., CN102046240B) utilizes the 4-bromo-1-ethylindole scaffold.[2][3][1]

  • Scaffold: The 4-bromo group is maintained or substituted to modulate electronic density of the indole ring.[4][1]

  • Linker: The C3 position is functionalized (via Vilsmeier-Haack formylation followed by oxidation) to a carboxylic acid, then coupled to an amine (e.g., adamantane amine) to form an amide.[1]

  • Role of Ethyl: The N1-ethyl group locks the indole tautomer and provides a hydrophobic anchor in the receptor's allosteric pocket, significantly improving potency (

    
    ) compared to the N-H parent.[1]
    

Safety & Handling Guidelines

  • Alkyl Halides (Ethyl Iodide): Potent alkylating agent. Suspected carcinogen.[1] Handle only in a fume hood.

  • Sodium Hydride: Flammable solid; reacts violently with water to produce hydrogen gas.[1] Quench all reaction mixtures and glassware carefully with isopropanol or ammonium chloride solution before disposal.[1]

  • 4-Bromoindole: Irritant.[2][3][4][1] Avoid contact with skin and eyes.[1]

References

  • BLD Pharm. (2023).[1] Product Analysis: this compound (CAS 1194375-88-6).[2][3][4][1] Retrieved from

  • Guo, X., et al. (2011).[1] New P2X7 receptor antagonists and their application. Patent CN102046240B.[1] Retrieved from

  • Olyaei, A., & Sadeghpour, M. (2020).[1] Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. ResearchGate. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 676494, 4-Bromoindole. Retrieved from

Sources

Application Notes & Protocols: Strategic Synthesis of Novel P2X7 Receptor Antagonists Utilizing a 4-Bromo-1-ethylindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical therapeutic target for a spectrum of inflammatory, neurological, and chronic pain disorders.[1][2] Its activation on immune cells triggers a cascade of pro-inflammatory events, including the processing and release of key cytokines like IL-1β.[3][4] Consequently, the development of potent and selective P2X7 antagonists is an area of intense research in medicinal chemistry.[5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel P2X7 receptor antagonists, leveraging the versatile 4-bromo-1-ethylindole scaffold. The indole core is a privileged structure in medicinal chemistry, and its strategic functionalization offers a pathway to novel chemical entities with therapeutic potential.[7][8][9] We present a representative synthetic route, detailed in vitro characterization protocols, and insights into the structure-activity relationships of this promising class of compounds.

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels, primarily activated by high concentrations of extracellular ATP, often released during cellular stress or injury.[10][11] Found predominantly on immune cells such as macrophages, microglia, and lymphocytes, its activation leads to a rapid influx of Na+ and Ca2+ and an efflux of K+.[12][13] With prolonged ATP exposure, the P2X7 receptor forms a large, non-selective membrane pore, allowing the passage of molecules up to 900 Da.[10][14] This pore formation is a critical step in the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3]

Given its central role in initiating and propagating inflammatory responses, antagonism of the P2X7 receptor is a promising strategy for treating a range of pathologies, including rheumatoid arthritis, neuropathic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][15] The development of small molecule antagonists has been a major focus of drug discovery efforts, with various heterocyclic scaffolds being explored for their potential to yield potent and selective inhibitors.[16][17][18]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The initial cation influx, particularly of Ca2+, acts as a second messenger, triggering downstream pathways. This includes the activation of MAP kinases (p38, ERK, JNK) and transcription factors like NF-κB and NFAT.[19][20] A key consequence of P2X7 activation is the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3]

P2X7_Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Channel Cation Influx (Ca²⁺, Na⁺) P2X7R->Ion_Channel Opens Pore Macropore Formation P2X7R->Pore Forms MAPK MAPK Activation (p38, ERK, JNK) Ion_Channel->MAPK NFkB NF-κB Activation Ion_Channel->NFkB NLRP3 NLRP3 Inflammasome Assembly Ion_Channel->NLRP3 Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Casp1 IL1B->Inflammation

Caption: P2X7 Receptor Signaling Cascade.

Rationale for Employing 4-Bromo-1-ethylindole

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[8][9] Its favorable physicochemical properties and ability to engage in various biological interactions make it an attractive starting point for drug design. For the synthesis of P2X7 antagonists, 4-bromo-1-ethylindole offers several strategic advantages:

  • Versatile Handle for C-C Bond Formation: The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[21] This allows for the efficient introduction of a wide range of aryl and heteroaryl substituents, enabling extensive exploration of the structure-activity relationship (SAR).

  • Modulation of Physicochemical Properties: The ethyl group at the 1-position enhances the lipophilicity of the indole core, which can improve membrane permeability and oral bioavailability. It also blocks the NH group, preventing potential metabolic liabilities and simplifying the chemical synthesis by removing the need for a protecting group.

  • Structural Precedent: While not directly starting from this exact molecule, many potent kinase inhibitors and other receptor modulators feature substituted indole or azaindole cores, demonstrating the utility of this framework in targeting ATP-binding sites and allosteric pockets.[22]

Synthetic Protocol: A Representative Suzuki-Miyaura Coupling Approach

This section details a representative synthetic protocol for the preparation of a novel P2X7 antagonist from 4-bromo-1-ethylindole. The example reaction is a Suzuki-Miyaura cross-coupling with a commercially available boronic acid.

Diagram of Synthetic Workflow

Synthesis_Workflow Start 4-Bromo-1-ethylindole + (Aryl)boronic Acid Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 4-Aryl-1-ethylindole Derivative Purification->Product Analysis Characterization (NMR, MS, Purity) Product->Analysis

Caption: General Synthetic Workflow.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-Bromo-1-ethylindole>98%Sigma-Aldrich
2-Formylphenylboronic acid>97%Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
SPhos>98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
1,4-DioxaneAnhydrous, >99.8%Acros Organics
TolueneAnhydrous, >99.8%Acros Organics
Ethyl acetate (EtOAc)ACS gradeVWR
HexanesACS gradeVWR
BrineSaturated solutionIn-house prep.
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Silica gel230-400 meshSorbent Tech.
Step-by-Step Synthesis Protocol

Reaction: Suzuki-Miyaura Coupling to Synthesize 2-(1-ethyl-1H-indol-4-yl)benzaldehyde

  • Inert Atmosphere: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-ethylindole (1.0 eq, 500 mg), 2-formylphenylboronic acid (1.2 eq, 402 mg), and potassium carbonate (3.0 eq, 928 mg).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 eq, 10 mg) and SPhos (0.04 eq, 37 mg). Add these solids to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and anhydrous toluene (10 mL) via syringe.

  • Reaction Conditions: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).

  • Characterization: Combine the pure fractions and concentrate to yield the final product as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Evaluation of P2X7 Receptor Antagonism

Once synthesized, the novel compounds must be evaluated for their ability to antagonize the P2X7 receptor. The following are standard, robust protocols for the in vitro characterization of P2X7 antagonists.

Diagram of In Vitro Assay Workflow

Assay_Workflow Cells Seed P2X7-expressing cells (e.g., HEK293, THP-1) Compound Pre-incubate with Test Compound Cells->Compound Stimulation Stimulate with P2X7 Agonist (e.g., BzATP) Compound->Stimulation Assay1 Calcium Influx Assay (Fluo-4 Dye) Stimulation->Assay1 Assay2 Pore Formation Assay (YO-PRO-1/EtBr Dye) Stimulation->Assay2 Assay3 IL-1β Release Assay (ELISA) Stimulation->Assay3 Readout Measure Signal (Fluorescence/Absorbance) Assay1->Readout Assay2->Readout Assay3->Readout Analysis Calculate IC₅₀ Readout->Analysis

Caption: Workflow for In Vitro P2X7 Antagonist Evaluation.

Protocol 1: Calcium Influx Assay

This assay measures the ability of a compound to inhibit the agonist-induced influx of calcium through the P2X7 ion channel.

  • Cell Line: HEK293 cells stably expressing the human P2X7 receptor.

  • Materials: Fluo-4 AM dye, Pluronic F-127, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate), black-walled clear-bottom 96-well plates.

  • Procedure:

    • Seed HEK293-hP2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare a Fluo-4 loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the Fluo-4 loading buffer. Incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of the test compound (e.g., 1 nM to 30 µM) to the wells. Incubate for 15-20 minutes at room temperature.

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.

    • Add a solution of BzATP (to a final concentration equal to its EC₈₀, typically 10-30 µM) to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control. An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.[23]

Protocol 2: Ethidium Bromide (or YO-PRO-1) Uptake Assay

This assay measures the formation of the large membrane pore, a hallmark of sustained P2X7 activation.[12][24]

  • Cell Line: THP-1 human monocytic cell line (endogenously expresses P2X7) or HEK293-hP2X7 cells.

  • Materials: Ethidium bromide (EtBr) or YO-PRO-1 iodide, HBSS, BzATP, 96-well plates.

  • Procedure:

    • Plate the cells in 96-well plates. For THP-1 cells, differentiation with PMA may be required.

    • Prepare a solution of HBSS containing EtBr (5-10 µM) or YO-PRO-1 (1-2 µM).

    • Add the dye-containing HBSS with various concentrations of the test compound to the wells.

    • Incubate for 10-15 minutes.

    • Add a high concentration of BzATP (e.g., 100-300 µM) to initiate pore formation.

    • Measure the increase in fluorescence over 30-60 minutes using a fluorescence plate reader. EtBr and YO-PRO-1 are weakly fluorescent in solution but become highly fluorescent upon intercalating with intracellular nucleic acids.[25][26]

  • Data Analysis: The rate of fluorescence increase or the endpoint fluorescence is used to quantify pore formation. The IC₅₀ is calculated from the concentration-response curve.

Protocol 3: IL-1β Release Assay

This functional assay measures the downstream consequence of P2X7 activation and inflammasome assembly.

  • Cell Line: THP-1 cells or primary human monocytes.

  • Materials: Lipopolysaccharide (LPS), BzATP, RPMI-1640 medium, Human IL-1β ELISA kit.

  • Procedure:

    • Priming Step: Prime THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.

    • Wash the cells to remove LPS and resuspend them in serum-free medium.

    • Add various concentrations of the test compound and incubate for 30 minutes.

    • Activation Step: Stimulate the cells with BzATP (e.g., 300 µM) for 45-60 minutes.

    • Centrifuge the plate/tubes to pellet the cells.

    • Collect the supernatant.

    • Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of IL-1β is determined from the ELISA standard curve. The IC₅₀ for the inhibition of IL-1β release is calculated.[27]

Structure-Activity Relationship (SAR) Insights

The synthetic accessibility of the 4-aryl-1-ethylindole scaffold allows for systematic modification to probe the SAR. The following table provides a hypothetical summary of how structural changes might influence antagonist potency, guiding future optimization efforts.

Compound IDR Group on Aryl RingIC₅₀ (Ca²⁺ Influx)IC₅₀ (EtBr Uptake)Notes
IA-01 -H550 nM780 nMParent compound, moderate activity.
IA-02 2-Cl150 nM210 nMHalogen at ortho position improves potency, likely through steric/electronic effects.
IA-03 4-OCH₃>10 µM>10 µMElectron-donating group at para position is detrimental to activity.
IA-04 3-CF₃45 nM65 nMStrong electron-withdrawing group at meta position significantly boosts potency.
IA-05 2-CN, 4-F12 nM18 nMCombination of electron-withdrawing and halogen substituents leads to high potency.

Expert Interpretation: The hypothetical data suggests that the electronic properties of the aryl moiety introduced at the 4-position of the indole are critical for potent P2X7 antagonism. Electron-withdrawing groups, particularly at the meta- and ortho-positions, appear to enhance activity. This information is crucial for guiding the design of second-generation compounds with improved potency and optimized pharmacokinetic profiles.

Conclusion

The 4-bromo-1-ethylindole scaffold represents a promising and synthetically tractable starting point for the development of novel P2X7 receptor antagonists. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive in vitro pharmacological evaluation of these compounds. By leveraging versatile synthetic methodologies like the Suzuki-Miyaura cross-coupling and employing a cascade of well-validated biological assays, researchers can efficiently explore the chemical space around this scaffold to identify potent and selective candidates for the treatment of inflammatory and neurological diseases.

References

  • ResearchGate. Novel P2X7 Receptor Antagonists. Available from: [Link]

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  • Frontiers. Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Available from: [Link]

  • ResearchGate. Synthetic molecules as P2X7 receptor antagonists: A medicinal chemistry update focusing the therapy of inflammatory diseases. Available from: [Link]

  • PubMed. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2. Available from: [Link]

  • PubMed. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1. Available from: [Link]

  • PubMed. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Available from: [Link]

  • ACS Publications. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Available from: [Link]

  • AHA/ASA Journals. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease. Available from: [Link]

  • PubMed Central. Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease. Available from: [Link]

  • Digital Commons@Becker. Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 rec. Available from: [Link]

  • PLOS One. An Improved Method for P2X7R Antagonist Screening. Available from: [Link]

  • PubMed Central. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Available from: [Link]

  • ACS Publications. Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease. Available from: [Link]

  • PubMed. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Available from: [Link]

  • MDPI. Animal Models for the Investigation of P2X7 Receptors. Available from: [Link]

  • Frontiers. Identification of a novel P2X7 antagonist using structure-based virtual screening. Available from: [Link]

  • PubMed Central. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373. Available from: [Link]

  • PubMed. P2X7 receptor antagonists for the treatment of systemic inflammatory disorders. Available from: [Link]

  • RSC Publishing. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available from: [Link]

  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

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  • PubMed Central. P2X7 Interactions and Signaling – Making Head or Tail of It. Available from: [Link]

  • PubMed Central. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications. Available from: [Link]

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  • PubMed. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses. Available from: [Link]

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  • ResearchGate. P2X7R antagonism inhibits calcium influx in SSc dermal fibroblasts. Available from: [Link]

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  • PubMed Central. Role of P2X7 Receptors in Immune Responses During Neurodegeneration. Available from: [Link]

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  • PubMed. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Available from: [Link]

  • PubMed. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. Available from: [Link]

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Sources

Application Note: Precision Synthesis of 4-Substituted 1-Ethylindoles via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, yet functionalization at the C4 position remains synthetically challenging due to the inherent electronic bias favoring electrophilic substitution at C3 and lithiation at C2. 4-Substituted 1-ethylindoles are increasingly relevant in drug discovery (e.g., dopamine agonists, kinase inhibitors), necessitating robust protocols for their construction.

This guide details two distinct, field-proven methodologies for synthesizing 4-substituted 1-ethylindoles:

  • Method A (The Robust Standard): Cross-coupling of pre-functionalized 4-haloindoles. This route guarantees regiocontrol and is recommended for late-stage diversification or when C3-unsubstituted targets are required.

  • Method B (The Advanced Route): Direct C4-H activation utilizing C3-directing groups. This atom-economical approach is ideal for early-stage scaffold construction where a C3-handle (ester/ketone) is desirable or removable.

Scientific Rationale & Mechanistic Insight

The "C4 Challenge"

Indoles are electron-rich heterocycles.[1] The HOMO coefficients are highest at C3, making it the primary site for electrophilic attack. C2 is the most acidic position for deprotonation. Consequently, C4 is electronically "silent" in standard conditions.

  • Route A Logic: By starting with a halogen at C4 (4-bromoindole), we bypass the electronic bias entirely. The challenge shifts to efficient N-alkylation and preventing protodehalogenation during coupling.

  • Route B Logic: To force Pd interaction at C4, we must use the "proximity effect." A coordinating group at C3 (e.g., carboxylic acid, ketone) directs the metal center to the peri-position (C4), overcoming the natural C2/C3 reactivity.

Comparative Workflow Diagram

IndoleSynthesis Start Target: 4-Substituted 1-Ethylindole Decision Is C3-H required in final product? Start->Decision RouteA Route A: Cross-Coupling (Pre-functionalized) Decision->RouteA Yes (C3=H) RouteB Route B: C-H Activation (Directing Group) Decision->RouteB No (C3=R) or Willing to Decarboxylate StepA1 1. N-Alkylation of 4-Bromoindole RouteA->StepA1 StepB1 1. C4-H Palladation (C3-Directed) RouteB->StepB1 StepA2 2. Suzuki-Miyaura Coupling StepA1->StepA2 Product Final Product StepA2->Product StepB2 2. Decarboxylation/Removal (Optional) StepB1->StepB2 StepB2->Product

Figure 1: Decision tree for selecting the optimal synthetic pathway based on structural requirements.

Protocol A: Cross-Coupling of 4-Bromo-1-ethylindole (Standard)

This protocol is the industry standard for generating libraries of 4-substituted indoles. It relies on the commercial availability of 4-bromoindole and the robustness of the Suzuki-Miyaura reaction.

Phase 1: Preparation of 4-Bromo-1-ethylindole

Objective: Efficient N-alkylation without affecting the labile C-Br bond.

Reagents:

  • 4-Bromoindole (1.0 equiv)

  • Ethyl Iodide (EtI) (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • DMF (Anhydrous) [0.2 M concentration]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.5 equiv) and wash with dry hexanes (2x) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous DMF at 0°C.

  • Deprotonation: Add a solution of 4-bromoindole in DMF dropwise over 15 minutes. The solution will bubble (

    
     gas). Stir at 0°C for 30 minutes until gas evolution ceases. Observation: Solution turns from colorless to light brown/red.
    
  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product (

    
    ) is less polar than starting material.
    
  • Workup: Quench carefully with sat.

    
     (aq). Extract with EtOAc (3x). Wash combined organics with water (3x) and brine (1x) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Yield Expectation: 90-95%.

Phase 2: Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Installation of the C4-substituent.

Reagents:

  • 4-Bromo-1-ethylindole (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) - Selected for resistance to air and high turnover.
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [0.1 M]

Step-by-Step:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Argon for 15 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Assembly: Add Indole, Boronic Acid, Base, and Pd-catalyst to the vial.

  • Reaction: Seal and heat to 90°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate filtrate.

  • Purification: Silica gel chromatography (Gradient: Hexanes

    
     20% EtOAc/Hexanes).
    

Protocol B: Direct C4-H Activation (Advanced)

Context: This method utilizes a C3-directing group (Carboxylic Acid) to facilitate C4-arylation. It is ideal when the final target contains a C3-carbonyl or when atom economy is prioritized over step count (avoiding bromination).

Mechanism: The carboxylate acts as a ligand, bringing the Pd(II) center into proximity with the C4-H bond, forming a stable 6-membered palladacycle intermediate.

Catalytic Cycle Visualization

CatalyticCycle PdII Pd(II) Species Coord Coordination (C3-Directing) PdII->Coord Substrate CH_Act C4-H Activation (Palladacycle) Coord->CH_Act -AcOH OxAdd Coupling/Reductive Elimination CH_Act->OxAdd Ar-I / Ag+ ProductRel Product Release OxAdd->ProductRel C-C Bond ProductRel->PdII Re-oxidation

Figure 2: Simplified catalytic cycle showing the C3-directed C4-H activation pathway.

Protocol Details

Substrate: 1-Ethylindole-3-carboxylic acid.

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Iodide (Ar-I) (2.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant/Promoter:

    
     (1.0 equiv) - Essential for regenerating Pd(II) and halide abstraction.
    
  • Additive: Pivalic Acid (PivOH) (0.5 equiv) - Crucial for proton shuttle mechanism.

  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step:

  • Assembly: In a screw-cap pressure tube, combine 1-Ethylindole-3-carboxylic acid, Aryl Iodide,

    
    , 
    
    
    
    , and PivOH.
  • Solvent: Add DCE.

  • Reaction: Seal and heat to 110°C for 24 hours. Note: High temperature is required to overcome the energy barrier of C-H activation.

  • Filtration: Cool to RT. Dilute with DCM and filter through Celite to remove silver salts.

  • Purification: The product is often a C4-arylated indole-3-carboxylic acid. If decarboxylation is desired, a subsequent step (Cu/Quinoline, 200°C) is required.

Troubleshooting & Optimization Table

VariableIssueRecommendation
Regioselectivity Mixture of C2/C3 products (Method A)Ensure 4-bromoindole purity. Check for "halogen dance" (migration of Br) if using strong bases like LDA (avoid these). Use mild bases like

.
Conversion Low yield in Suzuki (Method A)Switch ligand to SPhos or XPhos for sterically hindered boronic acids. Ensure thorough degassing.
Reactivity No reaction in C-H Activation (Method B)Verify the presence of the C3-directing group. Simple N-ethylindole will not react selectively at C4. Ensure Ag salts are fresh and dry.
Dehalogenation Product is 1-ethylindole (loss of Br)Reduce reaction temperature. Switch solvent to Toluene/Water. Increase catalyst loading.

References

  • C4-H Activation Strategy

    • Title: Palladium-Catalyzed 2-fold C–H Activation/C–C Coupling for C4-Arylation of Indoles Using Weak Chel
    • Source: Organic Letters (2021).
    • URL:[Link]

  • General Indole Functionalization

    • Title: Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.[2]

    • Source: NIH / PubMed Central (2021).
    • URL:[Link]

  • C4-Acylation via Directing Groups

    • Title: Selective C–H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium c
    • Source: Chemical Communic
    • URL:[Link]

  • Cross-Coupling Protocols

    • Title: Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
    • Source: MDPI (2021).
    • URL:[Link]

Sources

Validation & Comparative

Structural Elucidation of N-Ethyl Bromoindoles: A Comparative C13 NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural characterization of N-ethyl substituted bromoindoles using Carbon-13 NMR (


C NMR).
Target Audience:  Medicinal chemists and structural biologists requiring definitive regioisomer identification.
Key Insight:  The structural elucidation of these scaffolds relies on two distinct spectral signatures: the deshielding effect  of N-alkylation on the pyrrole ring (specifically C2 and C7a) and the shielding heavy-atom effect  of the bromine substituent at the ipso carbon.

Mechanistic Basis of Chemical Shifts

To accurately interpret the spectra, one must understand the causality behind the signal displacements.

The N-Alkylation Effect (Deshielding)

Alkylation of the indole nitrogen breaks the N-H bond, removing the hydrogen's ability to hydrogen bond and altering the electron density of the pyrrole ring.

  • 
    -Effect (N-Ethyl):  The methylene carbon of the ethyl group (
    
    
    
    ) appears in the aliphatic region, typically 40–45 ppm .[1]
  • Ring Effect: N-alkylation typically causes a downfield shift (deshielding) of the C2 and C7a carbons by 1–3 ppm due to the inductive effect of the alkyl group and the removal of the exchangeable proton.

The Bromine Heavy-Atom Effect (Shielding)

Contrary to the intuition that electronegative atoms always deshield, bromine attached to an aromatic ring exhibits a Heavy Atom Effect (Spin-Orbit Coupling).[1]

  • Ipso-Carbon: The carbon directly bonded to Bromine is significantly shielded (moved upfield) by -5 to -10 ppm relative to the unsubstituted parent.[1]

  • Ortho-Carbons: The carbons adjacent to the C-Br bond typically experience a slight deshielding (+2 to +4 ppm).

Comparative Data Analysis

Table 1: The Baseline – Indole vs. N-Ethyl Indole

Note: Shifts are reported in ppm (CDCl


). Values are reference estimates based on substituent chemical shift (SCS) additivity rules.
Carbon PositionIndole (

ppm)
N-Ethyl Indole (

ppm)

(Shift Effect)
Diagnostic Note
C2 124.8126.5+1.7 Downfield shift confirms N-alkylation.[1]
C3 102.2101.0-1.2Remains the most upfield aromatic signal.
C3a 128.4128.6+0.2Quaternary; low intensity.
C4 120.8121.0+0.2
C5 121.9121.5-0.4
C6 119.9119.5-0.4
C7 111.1109.5-1.6
C7a 135.8136.5+0.7 Quaternary; critical for ring fusion assignment.[1]
N-CH

41.2 Primary confirmation of Ethyl group.
CH

15.4 Methyl terminus.[1]
Table 2: Regioisomer Differentiation (N-Ethyl Bromoindoles)

The "Ipso" column highlights the carbon bearing the Bromine atom, which will be distinctively shielded.

CompoundBr PositionIpso Carbon (

)
Ortho Effects (Approx)Key Spectral Feature
N-Et-4-Bromoindole C4~114.0 C3 (+), C5 (+)C4 moves upfield from ~121 to ~114.[1]
N-Et-5-Bromoindole C5~112.5 C4 (+), C6 (+)C5 moves upfield from ~121 to ~112.
N-Et-6-Bromoindole C6~115.5 C5 (+), C7 (+)C6 moves upfield from ~120 to ~115.[1]
N-Et-7-Bromoindole C7~105.0 C6 (+), C7a (+)C7 becomes extremely shielded (~105 ppm).

Critical Observation: In 5-bromoindole derivatives, the signals for C4 and C6 often overlap or swap positions around 123–125 ppm. HMBC (Heteronuclear Multiple Bond Correlation) is required to distinguish them definitively.[1]

Experimental Protocols

Synthesis of N-Ethyl Bromoindoles

Standardized Protocol for N-Alkylation

  • Reagents: Bromoindole (1.0 eq), NaH (60% dispersion, 1.2 eq), Ethyl Bromide (1.2 eq), DMF (Anhydrous).

  • Activation: Dissolve bromoindole in DMF at 0°C under Argon. Add NaH portion-wise. Stir for 30 min to generate the indolyl anion (solution often turns yellow/green).

  • Alkylation: Add Ethyl Bromide dropwise. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully add ice water.

  • Workup: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient). N-Ethyl products usually elute significantly faster (higher R

    
    ) than the free N-H indole.
    
NMR Acquisition Parameters

To ensure quaternary carbons (C-Br, C3a, C7a) are visible and quantifiable:

  • Solvent: CDCl

    
     (77.16 ppm triplet ref) or DMSO-d
    
    
    
    (39.52 ppm septet ref). Note: DMSO may cause peak broadening due to viscosity.[1]
  • Relaxation Delay (d1): Set to 2.0 – 5.0 seconds . Quaternary carbons have long T1 relaxation times; a short d1 will suppress their signal intensity.

  • Pulse Angle: 30° or 45° (to facilitate relaxation).

  • Scans: Minimum 512 scans for sufficient S/N ratio on quaternary carbons.

Visualization & Logic Flow[1]

Diagram 1: Structural Assignment Logic

This decision tree guides the researcher through the spectral analysis to identify the specific isomer.

AssignmentLogic Start Start: 13C NMR Spectrum CheckEthyl Check 10-50 ppm Region: Signals at ~15 and ~41 ppm? Start->CheckEthyl EthylConfirmed N-Ethyl Group Confirmed CheckEthyl->EthylConfirmed Yes CheckIpso Locate Shielded Aromatic C (105 - 116 ppm) EthylConfirmed->CheckIpso IsC7 Signal at ~105 ppm? CheckIpso->IsC7 IsC5 Signal at ~112 ppm? IsC7->IsC5 No Res7 7-Bromo Isomer IsC7->Res7 Yes IsC4 Signal at ~114 ppm? IsC5->IsC4 No Res5 5-Bromo Isomer IsC5->Res5 Yes IsC6 Signal at ~115 ppm? IsC4->IsC6 No Res4 4-Bromo Isomer IsC4->Res4 Yes Res6 6-Bromo Isomer IsC6->Res6 Yes Ambiguous Ambiguous? Run HMBC IsC6->Ambiguous No

Caption: Logic flow for assigning N-ethyl bromoindole regioisomers based on characteristic ipso-carbon chemical shifts.

Diagram 2: Synthesis & Validation Workflow

SynthesisFlow Indole Bromoindole (Precursor) Reaction N-Deprotonation & SN2 Alkylation Indole->Reaction Reagents NaH / EtBr DMF, 0°C -> RT Reagents->Reaction Workup Aq. Workup & Column Chromatography Reaction->Workup NMR 13C NMR Analysis Workup->NMR Check Check C2 Shift (>126 ppm?) NMR->Check Check->Reaction No (Retreat) Final Validated Product Check->Final Yes

Caption: Synthetic workflow for N-ethylation with integrated NMR validation step.

References

  • Morales-Ríos, M. S., et al. (1987).[1][2][3][4] "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry. [1]

    • Core Reference for Indole Shifts: Establishes the baseline chemical shifts for the indole scaffold in CDCl .
  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    • Standard Reference: Provides the additivity rules for alkyl and halogen substituents on arom
  • Filo EdTech. (2025). "Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal.
  • Oregon State University. "13C NMR Chemical Shift."

    • General Reference: Validates the general range of aromatic and aliph

Sources

Safety Operating Guide

Operational Safety Guide: Handling 4-Bromo-1-ethyl-1H-indole in Research Settings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Safety-Data Nexus

In drug development, 4-bromo-1-ethyl-1H-indole serves as a critical scaffold, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) targeting the C4 position. While often categorized generically, the specific combination of a heavy halogen (Bromine) and an N-ethyl alkyl chain alters its physicochemical profile compared to the parent indole.

Scientific Rationale for Enhanced Precautions: The addition of the ethyl group at the N1 position significantly increases lipophilicity (LogP) compared to 4-bromoindole. This modification enhances the compound's ability to penetrate the stratum corneum (outer skin layer). Therefore, standard safety protocols must be elevated to account for potential transdermal absorption, even if the primary hazard classification remains "Irritant."

Hazard Identification & Risk Assessment

Based on GHS Classifications for Halogenated Indoles (Parent Class)

To ensure maximum safety in the absence of a compound-specific toxicological study, we apply the Precautionary Principle , adopting the hazards of the parent structure (4-bromoindole) and adjusting for increased bioavailability.

Hazard CategoryGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationAlkyl-indoles can defat skin membranes, leading to dermatitis.
Eye Irritation H319 Causes serious eye irritationCrystalline dust acts as a mechanical and chemical abrasive to the cornea.
STOT - SE H335 May cause respiratory irritationInhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.
Acute Toxicity H302/H312 Harmful if swallowed/in contact with skinPredicted: Brominated aromatics often interfere with metabolic pathways; N-ethylation aids transport.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical state and solvent context of the workflow.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational phase.

PPE_Decision_Logic Start Task Identification Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Resp_Solid Engineering Control: Fume Hood Required Solid->Resp_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Glove_Solid Gloves: Nitrile (Min 0.11mm) Resp_Solid->Glove_Solid Eye_Solid Eyes: Safety Glasses w/ Shields Glove_Solid->Eye_Solid Std_Solvent Standard (MeOH, EtOAc) Solvent_Check->Std_Solvent Low Permeability Pen_Solvent Penetrating (DCM, DMF, DMSO) Solvent_Check->Pen_Solvent High Permeability Glove_Std Gloves: Double Nitrile Std_Solvent->Glove_Std Glove_High Gloves: Laminate / Silver Shield Pen_Solvent->Glove_High Eye_Sol Eyes: Chemical Splash Goggles Glove_Std->Eye_Sol Glove_High->Eye_Sol

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1][2][3][4][5][6] Note the escalation to Laminate gloves when penetrating solvents are used.

Detailed PPE Specifications
Body AreaStandard Protocol (Solid Handling)Elevated Protocol (Solution/Synthesis)Technical Justification
Hand Protection Single Nitrile Gloves (4 mil / 0.11 mm)Double Nitrile or Laminate (Silver Shield) The N-ethyl group facilitates lipid solubility. If dissolved in DCM or DMF , nitrile breakthrough occurs in <5 mins. Laminate gloves provide >4hr breakthrough protection [1].
Eye Protection Safety Glasses (ANSI Z87.[7]1)Chemical Splash Goggles (Vented)Indoles are crystalline. In solution, splash hazards pose a risk of immediate corneal injury. Goggles seal the orbital area.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Volatility is low, but dust generation during weighing is the primary inhalation risk. N95 is only a backup if hood access is impossible (rare).
Body Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Synthetic workups often involve larger volumes. An apron prevents soak-through to street clothes in event of a spill.

Operational Protocols: Step-by-Step

A. Weighing and Transfer (Solid State)

Risk: Static-induced dust dispersion.

  • Engineering Control: Operate strictly inside a certified chemical fume hood.

  • Static Management: this compound is a crystalline solid prone to static charge. Use an anti-static gun or polonium strip near the balance to neutralize charge before spatulating.

  • Transfer: Weigh into a tared vial or flask. Do not use weighing paper (high spill risk); use a weighing boat or funnel.

  • Hygiene: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.

B. Reaction Setup (Solution State)

Risk: Splash and transdermal absorption.

  • Solvent Choice: If using Dichloromethane (DCM) or Dimethylformamide (DMF), you must upgrade to double-gloving. The outer glove should be changed immediately upon any splash.[7]

  • Temperature Control: While the indole itself is stable, brominated positions can be labile. Ensure reaction vessels are vented (inert gas line) to prevent pressure buildup if heating is required.

  • Labeling: All reaction flasks must be labeled with the full chemical name and hazard warnings (e.g., "Irritant - Organobromide").

C. Waste Disposal

Compliance: EPA / Local EHS Regulations.

  • Segregation: Dispose of as Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol waste streams) as this increases disposal costs and can violate incinerator protocols.

  • Contaminated Solids: Weighing boats, contaminated gloves, and silica gel from purification must be bagged in hazardous solid waste containers, labeled "Contaminated with Halogenated Organics."

Emergency Response Plan

In the event of exposure, immediate action mitigates long-term injury. This workflow prioritizes "Decontamination before Administration."

Emergency_Response Incident Exposure Incident Type_Check Exposure Type? Incident->Type_Check Skin Skin Contact Type_Check->Skin Eye Eye Contact Type_Check->Eye Inhal Inhalation Type_Check->Inhal Action_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Remove Contacts Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Seek Medical Support Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Emergency response workflow. Note: Never use solvents (ethanol/acetone) to wash skin, as this accelerates absorption of the indole.

References

  • National Institutes of Health (NIH) - PubChem. 4-Bromoindole Compound Summary (Parent Structure Hazards). Accessed October 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[6][8][Link]

  • Vanderbilt University Environmental Health & Safety. Chemical Safety Protocol: Halogenated Solvents. (Context for solvent-mediated absorption). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.